Naphthylin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

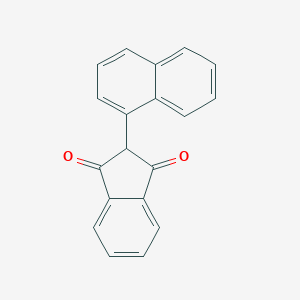

2-naphthalen-1-ylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLPPWGDNNZTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058002 | |

| Record name | Naphthylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1786-03-4 | |

| Record name | 2-(1-Naphthalenyl)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Indandione, 2-(1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Naphthalene

Introduction

Naphthalene (C₁₀H₈) is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.[1][2] It is a white, crystalline solid with a characteristic odor, commonly known for its use in mothballs.[1][2] Beyond its household applications, naphthalene serves as a crucial starting material in the synthesis of a wide array of organic compounds, including dyes, resins, and pharmaceuticals.[1][3] This guide provides a comprehensive exploration of the chemical properties of naphthalene, with a focus on its reactivity and reaction mechanisms, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Aromaticity

The naphthalene molecule is planar, a feature it shares with benzene.[1] However, unlike benzene, the carbon-carbon bonds in naphthalene are not of equal length. The C1-C2, C3-C4, C5-C6, and C7-C8 bonds are shorter (approximately 1.37 Å) than the other carbon-carbon bonds (approximately 1.42 Å).[1] This bond length variation is a consequence of the fused ring system and can be rationalized by considering the different resonance structures of naphthalene. The molecule possesses a resonance energy of 61 kcal/mol, which is less than twice that of benzene (2 x 36 = 72 kcal/mol), indicating a slight decrease in aromatic stability per ring. This reduced aromaticity contributes to naphthalene's higher reactivity compared to benzene.[4]

Spectroscopic Properties

Naphthalene exhibits characteristic absorption and emission spectra. The UV-Vis absorption spectrum in an aqueous solution shows strong transitions in the regions of 200-230 nm (S₀ → S₃) and 240-290 nm (S₀ → S₂), with a weaker S₀ → S₁ transition between 290-320 nm.[5] The fluorescence emission spectrum is typically observed in the 300-400 nm range.[5] These spectroscopic properties are sensitive to the molecule's environment and can be influenced by factors such as solvent polarity and temperature.[6]

Electrophilic Aromatic Substitution Reactions

Naphthalene readily undergoes electrophilic aromatic substitution reactions, showing a greater reactivity than benzene.[1][4] Substitution can occur at two distinct positions: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The regioselectivity of these reactions is a critical aspect of naphthalene chemistry and is influenced by both kinetic and thermodynamic factors.

Regioselectivity: α- vs. β-Substitution

In most electrophilic substitution reactions, the attack at the α-position is kinetically favored. This preference is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during α-substitution. The α-arenium ion has more resonance structures that retain a complete benzene ring, thus preserving more of the aromatic stabilization energy.[4][7][8]

Nitration

Nitration of naphthalene with a mixture of nitric acid and sulfuric acid readily proceeds to yield 1-nitronaphthalene as the major product, a result of kinetic control.[7][9]

| Reagents | Conditions | Major Product |

| HNO₃, H₂SO₄ | 50-60 °C | 1-Nitronaphthalene (>90%) |

Experimental Protocol: Nitration of Naphthalene

-

To a stirred solution of naphthalene in a suitable solvent (e.g., acetic acid), slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 50-60°C.

-

After the addition is complete, continue stirring for a specified period to ensure complete reaction.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water to remove residual acid, and then with a dilute sodium carbonate solution.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-nitronaphthalene.

Halogenation

Halogenation of naphthalene with chlorine or bromine occurs readily, even without a catalyst, to produce the corresponding 1-halonaphthalene.[1][9]

| Reagents | Conditions | Major Product |

| Br₂, CCl₄ | Room Temperature | 1-Bromonaphthalene |

| Cl₂, CCl₄ | Room Temperature | 1-Chloronaphthalene |

Sulfonation: A Case of Kinetic vs. Thermodynamic Control

The sulfonation of naphthalene is a classic example of a reaction where the product distribution is highly dependent on the reaction temperature, illustrating the principles of kinetic and thermodynamic control.[4][9][10]

-

Kinetic Control (Low Temperature): At lower temperatures (around 80°C), the reaction is under kinetic control, and the faster-forming product, naphthalene-1-sulfonic acid, is the major product.[9][11][12]

-

Thermodynamic Control (High Temperature): At higher temperatures (around 160°C), the sulfonation reaction becomes reversible.[10][13][14] The initially formed 1-isomer can revert to naphthalene, which can then be sulfonated again. Under these conditions, the more thermodynamically stable product, naphthalene-2-sulfonic acid, predominates. The 2-isomer is more stable due to reduced steric hindrance between the sulfonic acid group and the hydrogen atom at the C8 position, which is present in the 1-isomer.[8][10][11]

| Reagents | Conditions | Major Product | Control |

| Conc. H₂SO₄ | 80 °C | Naphthalene-1-sulfonic acid | Kinetic |

| Conc. H₂SO₄ | 160 °C | Naphthalene-2-sulfonic acid | Thermodynamic |

Friedel-Crafts Reactions

Naphthalene undergoes Friedel-Crafts alkylation and acylation. The regioselectivity of Friedel-Crafts acylation can be influenced by the choice of solvent.[4][15]

-

In Carbon Disulfide (CS₂) or Dichloroethane: Acylation with acetyl chloride and aluminum chloride in a non-polar solvent like carbon disulfide or 1,2-dichloroethane primarily yields the α-substituted product, 1-acetylnaphthalene.[4][16]

-

In Nitrobenzene: When the reaction is carried out in a more polar solvent like nitrobenzene, the major product is the β-substituted isomer, 2-acetylnaphthalene.[4][15] This is because the acylating agent forms a bulky complex with the solvent and the catalyst, making the less sterically hindered β-position more accessible.[8]

| Reagents | Solvent | Major Product |

| CH₃COCl, AlCl₃ | CS₂ or C₂H₄Cl₂ | 1-Acetylnaphthalene |

| CH₃COCl, AlCl₃ | C₆H₅NO₂ | 2-Acetylnaphthalene |

Oxidation Reactions

The oxidation of naphthalene can lead to different products depending on the oxidizing agent and reaction conditions.

Catalytic Oxidation to Phthalic Anhydride

The most significant industrial oxidation of naphthalene is its catalytic conversion to phthalic anhydride using a vanadium pentoxide (V₂O₅) catalyst at high temperatures.[1][17] This reaction is a cornerstone of the chemical industry, with phthalic anhydride being a precursor to plasticizers, resins, and dyes.

C₁₀H₈ + 4.5 O₂ → C₆H₄(CO)₂O + 2 CO₂ + 2 H₂O[1]

Oxidation to Naphthoquinones

Milder oxidizing agents can convert naphthalene to naphthoquinones. For instance, oxidation with chromic acid in acetic acid yields 1,4-naphthoquinone.[9] The synthesis of naphthoquinone derivatives is of interest in medicinal chemistry due to their potential anticancer properties.[18][19]

Reduction Reactions

The reduction of naphthalene can be controlled to yield partially or fully hydrogenated products.

Birch Reduction

The Birch reduction of naphthalene, using sodium in liquid ammonia with an alcohol, selectively reduces one of the rings to give 1,4-dihydronaphthalene.[9]

Catalytic Hydrogenation

Catalytic hydrogenation of naphthalene can produce either tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene), depending on the catalyst and reaction conditions.

-

Formation of Tetralin: Hydrogenation over a palladium or platinum catalyst typically stops after the addition of two moles of hydrogen, yielding tetralin.[1][3]

-

Formation of Decalin: More vigorous conditions, such as higher temperatures and pressures with a nickel catalyst, lead to the complete saturation of both rings to form decalin.[9][20]

| Reagents | Conditions | Major Product |

| Na, C₂H₅OH, liq. NH₃ | -33 °C | 1,4-Dihydronaphthalene |

| H₂, Pd or Pt | Mild | Tetralin |

| H₂, Ni | High Temp, High Pressure | Decalin |

Experimental Protocol: Catalytic Hydrogenation of Naphthalene to Tetralin

-

Place a solution of naphthalene in a suitable solvent (e.g., ethanol) in a high-pressure autoclave.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure and heat to the reaction temperature.

-

Maintain the reaction under stirring until the theoretical amount of hydrogen has been consumed.

-

Cool the reactor, release the pressure, and filter the catalyst.

-

Remove the solvent by distillation to obtain tetralin.

Conclusion

The chemical properties of naphthalene are rich and varied, stemming from its unique bicyclic aromatic structure. Its enhanced reactivity compared to benzene makes it a versatile substrate for a multitude of chemical transformations. A thorough understanding of the factors governing its reactivity, particularly the principles of kinetic and thermodynamic control in electrophilic substitution, is paramount for the strategic design of synthetic routes to a wide range of valuable chemical compounds. The reactions of naphthalene, from industrial-scale oxidations to selective reductions, continue to be of fundamental importance in both academic research and industrial applications.

References

-

Naphthalene - Wikipedia. Available at: [Link]

-

22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons - Chemistry LibreTexts. Available at: [Link]

-

(PDF) Naphthalene oxidation and reduction reactions - ResearchGate. Available at: [Link]

-

(PDF) Naphthalene oxidation and reduction reactions (A review) - ResearchGate. Available at: [Link]

-

Reactions of Naphthalene - YouTube. Available at: [Link]

-

CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf. Available at: [Link]

-

The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. Available at: [Link]

-

Naphthalene || Electrophilic Substitution || Mechanism || By TUC || By NIKHIL Sharma || NEET JEE - YouTube. Available at: [Link]

- US4032548A - Process for preparing 1,4-naphthoquinone - Google Patents.

-

Spectroscopic Properties of Naphthalene on the Surface of Ice Grains Revisited: A Combined Experimental–Computational Approach | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Naphthalene Hydrogenation Saturation over Ni2P/Al2O3 Catalysts Synthesized by Thermal Decomposition of Hypophosphite | ACS Omega - ACS Publications. Available at: [Link]

-

Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange. Available at: [Link]

-

The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Oxidation of naphthalene by a multicomponent enzyme system from Pseudomonas sp. strain NCIB 9816 - PubMed. Available at: [Link]

-

Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents - PubMed. Available at: [Link]

-

Full article: Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure. Available at: [Link]

-

Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Different approaches for regioselective naphthalene functionalization. - ResearchGate. Available at: [Link]

-

Naphthalene Technical Fact Sheet - National Pesticide Information Center. Available at: [Link]

-

(PDF) Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements - ResearchGate. Available at: [Link]

-

Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid - ResearchGate. Available at: [Link]

-

Electrophilic substitution of Naphthalene - Chemistry for everyone - WordPress.com. Available at: [Link]

-

Naphthalene | C10H8 | CID 931 - PubChem - NIH. Available at: [Link]

-

Catalytic performance for the hydrogenation of naphthalene over catalysts (Reaction conditions: 25 mmol/L reactant - ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Publishing. Available at: [Link]

-

Regioselective electrophilic substitution via lithiation and intramolecular arene exchange (haptotropic rearrangement) in (naphthalene)tricarbonylchromium | Organometallics - ACS Publications. Available at: [Link]

-

Theoretical study of the oxidation mechanisms of naphthalene initiated by hydroxyl radicals: the O2 addition reaction pathways - RSC Publishing. Available at: [Link]

-

Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. Available at: [Link]

-

University of Birmingham Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts ag. Available at: [Link]

-

Explain the kinetic and thermodynamics control in the sulphonation of naphthalene. Available at: [Link]

-

Functionalization of naphthalene: A novel synthetic route to brominated naphthoquinones. Available at: [Link]

-

The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Sci-Hub. Available at: [Link]

-

Naphthalene - PhotochemCAD. Available at: [Link]

-

FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE By HUBERT EMMANUEL STORR Bachelor of Science Langston University Langst. Available at: [Link]

-

EAS with Naphthalene - YouTube. Available at: [Link]

-

Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. Available at: [Link]

- CA1132996A - Process for producing naphthoquinone - Google Patents.

-

-

Kinetic and thermodynamic product of Sulphonation of naphthalene - YouTube. Available at: [Link]

-

-

Naphthalene: Structure, Uses & Key Facts Explained - Vedantu. Available at: [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC - NIH. Available at: [Link]

-

Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. - Filo. Available at: [Link]

-

(PDF) Naphthalene - An environmental and occupational toxicant - ResearchGate. Available at: [Link]

-

Electrophilic Substitution Reaction of Naphthalene | PDF | Aromaticity | Pyridine - Scribd. Available at: [Link]

-

Naphthalene - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. Naphthalene: Structure, Uses & Key Facts Explained [vedantu.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]

- 12. scribd.com [scribd.com]

- 13. brainly.in [brainly.in]

- 14. youtube.com [youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Historical Significance of Naphthalene

This guide provides an in-depth exploration of the discovery and profound historical significance of naphthalene. From its serendipitous isolation from coal tar to its pivotal role in the genesis of the synthetic dye industry and modern chemical manufacturing, this document offers researchers, scientists, and drug development professionals a comprehensive technical and historical perspective on this foundational aromatic hydrocarbon.

Part 1: The Genesis of a Molecule: Discovery and Structural Elucidation

The story of naphthalene's discovery is rooted in the burgeoning industrial revolution of the early 19th century, a period characterized by the widespread use of coal and the production of coal tar as a byproduct.

Initial Observations and Isolation

In the early 1820s, multiple chemists independently reported the isolation of a pungent, white crystalline solid from the distillation of coal tar.[1][2][3] While there were at least two initial reports, it was the meticulous work of British chemist John Kidd in 1821 that provided a detailed description of the substance's properties and a method for its production.[1][2][4][5][6] Kidd is credited with naming the substance "naphthaline," a name derived from "naphtha," a general term for volatile and flammable hydrocarbon liquids.[1][2][7] Some accounts also suggest that Alexander Garden, a Scottish chemist, may have first reported the substance in 1819.[7][8][9]

Deciphering the Molecular Blueprint

Following its discovery, the next crucial step was to determine the chemical identity of this new substance. In 1826, the renowned English scientist Michael Faraday determined naphthalene's empirical formula to be C₁₀H₈.[1][2][6][7][8] This finding was a significant step forward, but the arrangement of these atoms remained a mystery for several decades.

The puzzle of naphthalene's structure was finally solved in the latter half of the 19th century, a period of intense development in the understanding of organic chemistry. In 1866, the German chemist Emil Erlenmeyer proposed the now-familiar structure of two fused benzene rings.[1][2][6] This revolutionary idea was experimentally confirmed three years later by his compatriot, Carl Gräbe.[1][2][6] The confirmation of this structure was a landmark achievement, solidifying the concept of polycyclic aromatic hydrocarbons (PAHs) and expanding the known boundaries of chemical architecture.[1][10][11][12][13][14][15][16][17]

Part 2: From Industrial Byproduct to Chemical Cornerstone: The Historical Significance of Naphthalene

The journey of naphthalene from a curious byproduct of coal gasification to an indispensable chemical feedstock is a testament to the ingenuity of 19th and 20th-century chemists and engineers.

A Revolution in Color: The Synthetic Dye Industry

The discovery that naphthalene could be chemically modified to produce a vibrant spectrum of dyes was a watershed moment for the textile industry. For centuries, dyes were derived from natural sources, often at great expense and with limited color fastness. Naphthalene, being readily available from coal tar, provided a cheap and versatile starting material for the synthesis of a vast array of azo dyes and other colorants.[16][18] The development of naphthylamines and naphthols as dye intermediates transformed the industry, making brightly colored fabrics accessible to the masses and fueling the growth of major chemical companies.[14][19]

The Age of Plastics and Resins: Phthalic Anhydride

One of the most significant industrial applications of naphthalene has been its use as a precursor for the production of phthalic anhydride.[1][2][14][16][18][19][20][21] This process, which involves the catalytic oxidation of naphthalene, yields a versatile intermediate that is crucial for the manufacture of:

-

Plasticizers: Phthalate esters, derived from phthalic anhydride, are essential for imparting flexibility and durability to polyvinyl chloride (PVC).

-

Alkyd Resins: These are a key component of many paints, varnishes, and other coatings, providing durability and a high-quality finish.

For many years, naphthalene was the primary raw material for phthalic anhydride, and it continues to be a significant feedstock for this multi-billion dollar market.[14]

A Versatile Building Block in Chemical Synthesis

Beyond dyes and plastics, naphthalene's chemical reactivity has made it a cornerstone in the synthesis of a wide range of organic compounds.[2][11][14][16][18][19][20][21][22] Its derivatives have found applications as:

-

Insecticides: The insecticide carbaryl is synthesized from naphthalene.

-

Surfactants and Wetting Agents: Naphthalene sulfonates are used in detergents, dispersants, and as wetting agents in the textile and paper industries.

-

Superplasticizers: Naphthalene-based polymers are used to increase the workability and strength of concrete.[1][22]

-

Pharmaceuticals: The naphthalene moiety is found in the structure of various drugs.

The Ubiquitous Mothball: A Household Name

Perhaps the most widely recognized historical use of naphthalene is as the active ingredient in mothballs.[1][4][14][16][20][21] Its ability to sublime at room temperature, releasing a vapor that is toxic to moth larvae, made it an effective and affordable way to protect textiles from damage. While its use in mothballs has been partially supplanted by other substances due to health concerns, it remains a classic example of a simple chemical compound finding a widespread and practical application.

Part 3: Technical Methodologies: The Historical Isolation and Purification of Naphthalene

The industrial production of naphthalene has historically been tied to the coking of coal. Naphthalene is the most abundant single component of coal tar, constituting up to 10% by weight.[1][3][9][14] The following outlines the classical experimental protocol for its isolation and purification.

Experimental Protocol: Fractional Distillation of Coal Tar

The primary method for isolating naphthalene from coal tar is fractional distillation. This process separates the complex mixture of compounds in coal tar based on their different boiling points.

Methodology:

-

Initial Distillation: Coal tar is heated in a large still. The fraction that distills between approximately 200°C and 250°C, known as the "middle oil" or "naphthalene oil," is collected. This fraction contains about 50% naphthalene.[1][3]

-

Cooling and Crystallization: The collected middle oil is allowed to cool. As it cools, the naphthalene crystallizes out of the solution.

-

Separation: The crude naphthalene crystals are separated from the remaining oil, typically by centrifugation or pressing.

-

Washing: The crude naphthalene is then washed to remove acidic and basic impurities.[1][3]

-

It is first washed with a solution of aqueous sodium hydroxide to remove phenols and other acidic compounds.

-

This is followed by a wash with sulfuric acid to remove basic compounds like pyridine.

-

-

Final Distillation/Recrystallization: The washed naphthalene is then subjected to a final fractional distillation or recrystallization from a suitable solvent to achieve a higher purity, typically around 95% or greater.[1][3][23] Further purification can yield naphthalene with a purity of 99%.[3]

Diagram of Naphthalene Isolation from Coal Tar

Caption: Workflow for the historical isolation of naphthalene from coal tar.

Part 4: The Molecular Structure of Naphthalene

The unique properties and reactivity of naphthalene are a direct consequence of its molecular structure.

Diagram of Naphthalene's Chemical Structure

Sources

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. Naphthalene [chemeurope.com]

- 3. gcwk.ac.in [gcwk.ac.in]

- 4. History - C10H8 [moth-balls.weebly.com]

- 5. acs.org [acs.org]

- 6. The History - Mothballs [informationmothballs.weebly.com]

- 7. Page loading... [guidechem.com]

- 8. Everything About Naphthalene | Science Mania [sciencemaniachem.com]

- 9. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Naphthalene | Formula, Structure & Uses - Lesson | Study.com [study.com]

- 11. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Naphthalene | Formula, Structure & Uses - Video | Study.com [study.com]

- 14. Naphthalene | Mothballs, Carcinogen, Polycyclic Aromatic Hydrocarbon | Britannica [britannica.com]

- 15. Naphthalene: An Important Compound in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 16. Naphthalene Industrial Applications - From Mothballs To Pigments [periodical.knowde.com]

- 17. Naphthalene: Structure, Uses & Key Facts Explained [vedantu.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. Naphthalene: The Versatile Compound Behind Mothballs and More - Oreate AI Blog [oreateai.com]

- 21. nbinno.com [nbinno.com]

- 22. monumentchemical.com [monumentchemical.com]

- 23. researchgate.net [researchgate.net]

The Synthesis of Naphthalene and Its Derivatives: A Technical Guide for Advanced Research

Abstract

Naphthalene, the simplest polycyclic aromatic hydrocarbon, and its substituted derivatives are foundational scaffolds in medicinal chemistry, materials science, and organic synthesis.[1] The prevalence of the naphthalene core in numerous pharmaceuticals, agrochemicals, and functional materials underscores the perpetual need for robust and versatile synthetic methodologies.[2][3] This guide provides an in-depth exploration of both classical and contemporary strategies for the synthesis and functionalization of the naphthalene ring system. It is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also a deep dive into the mechanistic underpinnings that govern these transformations. We will traverse the foundational Haworth synthesis, delve into the intricacies of annulation strategies like the Robinson annulation, and navigate the expansive landscape of modern palladium-catalyzed cross-coupling reactions. Each section is structured to provide actionable protocols, explain the causal relationships behind experimental choices, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Enduring Significance of the Naphthalene Scaffold

The rigid, planar, and electron-rich nature of the naphthalene system imparts unique photophysical and biological properties to its derivatives. From the anti-inflammatory drug Naproxen to the myriad of azo dyes that color our world, the applications of naphthalene-containing compounds are vast and varied.[4][5] The development of efficient synthetic routes to access polysubstituted naphthalenes with precise regiochemical control is a central theme in modern organic chemistry, driven by the quest for novel therapeutics and advanced materials.[6][7] This guide will equip the reader with the foundational knowledge and practical protocols to confidently approach the synthesis of this important class of molecules.

Classical Approaches to the Naphthalene Core

Long-standing methods for constructing the naphthalene ring system remain relevant for their scalability and utility in preparing specific substitution patterns. The Haworth synthesis stands as a testament to the power of sequential, well-understood organic transformations.

The Haworth Synthesis: A Stepwise Construction

The Haworth synthesis, a multi-step process, builds the second aromatic ring onto a pre-existing benzene ring through a sequence of Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, and aromatization.[8][9] This method is particularly useful for preparing substituted naphthalenes and other polycyclic aromatic hydrocarbons like phenanthrene.[2][10]

The overall transformation can be visualized as a systematic construction of the bicyclic naphthalene core from benzene and succinic anhydride.

Caption: Workflow of the Haworth synthesis of naphthalene.

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This initial step introduces a four-carbon chain onto the benzene ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid catalyst, aluminum chloride, generates a highly electrophilic acylium ion from succinic anhydride.[1][11]

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, a mixture of benzene and anhydrous aluminum chloride is cooled in an ice bath.

-

Succinic anhydride is added portion-wise to the stirred mixture.

-

After the addition is complete, the reaction is allowed to warm to room temperature and then heated under reflux (around 60°C) for approximately 30 minutes to drive the reaction to completion.[7]

-

The reaction mixture is then cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The product, β-benzoylpropionic acid, is isolated by extraction and purified by recrystallization.

Step 2: Clemmensen Reduction of β-Benzoylpropionic Acid

The carbonyl group of the ketoacid is reduced to a methylene group using amalgamated zinc and concentrated hydrochloric acid.[12] This reaction is particularly effective for aryl-alkyl ketones and is tolerant of the carboxylic acid functionality.

Experimental Protocol:

-

Amalgamated zinc is prepared by treating zinc powder with a solution of mercuric chloride.

-

The β-benzoylpropionic acid is dissolved in a suitable solvent (e.g., toluene) and added to a flask containing the amalgamated zinc and concentrated hydrochloric acid.

-

The mixture is heated under reflux for several hours until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the organic layer is separated, washed, dried, and concentrated to yield γ-phenylbutyric acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The carboxylic acid is converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid to form the six-membered ring of α-tetralone.[3][13] Alternatively, strong protic acids like concentrated sulfuric acid or polyphosphoric acid can be used to directly cyclize the carboxylic acid.[10][14]

Experimental Protocol (using thionyl chloride):

-

γ-Phenylbutyric acid is treated with thionyl chloride to form the corresponding acid chloride.[3]

-

The crude acid chloride is dissolved in a suitable solvent (e.g., carbon disulfide) and cooled in an ice bath.

-

Anhydrous aluminum chloride is added, and the mixture is refluxed for a short period.[3]

-

The reaction is quenched with ice and hydrochloric acid, and the product, α-tetralone, is isolated by steam distillation or extraction.[3]

Step 4: Second Clemmensen Reduction

The carbonyl group of α-tetralone is reduced to a methylene group to form tetralin (1,2,3,4-tetrahydronaphthalene). The conditions are similar to the first Clemmensen reduction.

Step 5: Aromatization

The final step involves the dehydrogenation of tetralin to yield the aromatic naphthalene ring. This is typically achieved by heating tetralin with a catalyst such as palladium on carbon (Pd/C) or selenium at high temperatures.[8]

Experimental Protocol (using Pd/C):

-

Tetralin is mixed with a catalytic amount of 10% Pd/C in a high-boiling solvent.

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by observing the evolution of hydrogen gas.

-

After completion, the catalyst is removed by filtration, and the naphthalene is purified by distillation or recrystallization.

Annulation Strategies for Fused Ring Systems

Annulation reactions provide a powerful means of constructing rings onto existing molecular frameworks. The Robinson annulation is a classic example that combines a Michael addition with an intramolecular aldol condensation.

The Robinson Annulation

The Robinson annulation is a versatile method for the formation of a six-membered ring by the reaction of a ketone with a methyl vinyl ketone.[15][16] This sequence first forms a 1,5-diketone via a Michael addition, which then undergoes an intramolecular aldol condensation to yield a cyclohexenone derivative.[2][17] While not a direct synthesis of a simple naphthalene, it is a key strategy for building fused polycyclic systems, including steroid precursors.[18]

The reaction is a tandem Michael addition-intramolecular aldol condensation sequence.

Caption: The Robinson annulation sequence.

Illustrative Protocol: Synthesis of the Wieland-Miescher Ketone Precursor A classic example is the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[15]

-

Michael Addition: 2-Methylcyclohexane-1,3-dione is treated with a base (e.g., potassium hydroxide) to form the enolate. This enolate then acts as the Michael donor, attacking the β-carbon of methyl vinyl ketone (the Michael acceptor).

-

Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate, in the presence of a base, undergoes an intramolecular aldol addition. The enolate formed at one of the methylenes of the cyclohexane ring attacks the ketone carbonyl of the newly introduced chain.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates upon heating to form the thermodynamically stable α,β-unsaturated ketone, yielding the bicyclic product.

Modern Synthetic Methodologies: The Power of Palladium

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized aromatic compounds, including naphthalene derivatives. These methods offer high efficiency, broad functional group tolerance, and predictable regioselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[4][19]

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Coupling of 1-Bromonaphthalene with Phenylboronic Acid

-

To a reaction vessel are added 1-bromonaphthalene, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent system (e.g., a mixture of toluene and water) is added.

-

The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated.

-

The crude product, 1-phenylnaphthalene, is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[11][20]

Experimental Protocol: Coupling of 2-Bromonaphthalene with Phenylacetylene

-

To a flask containing 2-bromonaphthalene and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in a suitable solvent (e.g., THF or triethylamine) is added a copper(I) co-catalyst (e.g., CuI).[6][21]

-

A base, typically an amine such as triethylamine or diisopropylamine, is added.

-

Phenylacetylene is then added to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperatures until completion.

-

The reaction mixture is worked up by filtration through celite to remove the catalysts, followed by extraction and purification of the product, 2-(phenylethynyl)naphthalene, by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[22][23] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of arylamines.[24][25]

Experimental Protocol: Coupling of 1-Bromonaphthalene with Aniline

-

A reaction tube is charged with 1-bromonaphthalene, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

The tube is sealed and purged with an inert gas.

-

Aniline and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred for several hours.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water.

-

The organic layer is dried, concentrated, and the product, N-phenylnaphthalen-1-amine, is purified by chromatography.

Spectroscopic Characterization of Naphthalene Derivatives

The unambiguous identification and characterization of synthesized naphthalene derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of naphthalene derivatives. The chemical shifts and coupling constants of the protons and carbons are highly dependent on their position on the naphthalene ring and the nature of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for 1-Bromonaphthalene in CDCl₃ [13][26]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 122.5 |

| 2 | 7.70 | 127.9 |

| 3 | 7.21 | 128.4 |

| 4 | 7.73 | 129.5 |

| 4a | - | 132.8 |

| 5 | 7.71 | 126.2 |

| 6 | 7.51 | 126.9 |

| 7 | 7.44 | 127.6 |

| 8 | 8.19 | 128.9 |

| 8a | - | 133.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in naphthalene derivatives.

Table 2: Characteristic IR Absorption Bands for Naphthalene Derivatives

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-H out-of-plane bend | Bending | 900-675 |

| Substituent-specific bands | (e.g., C=O, O-H, N-H) | Varies |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For naphthalene derivatives, the molecular ion peak is typically prominent. Fragmentation often involves the loss of substituents or cleavage of the naphthalene ring system under high-energy conditions.[27][28] For 1-bromonaphthalene, characteristic peaks corresponding to the molecular ion (m/z 206 and 208 due to the bromine isotopes) and the loss of bromine (m/z 127) are observed.[29]

Safety Considerations

Naphthalene and many of its derivatives, as well as the reagents used in their synthesis, require careful handling. Naphthalene itself is flammable and a suspected carcinogen.[30] Many of the solvents and reagents, such as benzene, aluminum chloride, and palladium catalysts, have their own specific hazards. It is imperative to consult the Safety Data Sheet (SDS) for all chemicals used and to perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of naphthalene and its derivatives is a rich and evolving field of organic chemistry. From the time-honored Haworth synthesis to the modern marvels of palladium-catalyzed cross-coupling, the synthetic chemist has a powerful arsenal of tools to construct and functionalize this important aromatic scaffold. A thorough understanding of the underlying mechanisms of these reactions is crucial for troubleshooting, optimization, and the rational design of novel synthetic routes. This guide has provided a comprehensive overview of key methodologies, complete with practical protocols and mechanistic insights, to empower researchers in their pursuit of new and valuable naphthalene-based molecules.

References

-

PAH: Anthracene and phenanthrene. (n.d.). Retrieved from [Link]

-

Phenanthrene synthesis. (n.d.). Química Orgánica. Retrieved from [Link]

-

α-TETRALONE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Polynuclear Hydrocarbons: Synthesis and Reactions. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Polynuclear Aromatic Compounds. (n.d.). V.P. & R.P.T.P Science College. Retrieved from [Link]

-

Naphthylamine preparation and uses. (n.d.). Slideshare. Retrieved from [Link]

-

From Naphthalene to Vivid Hues: The Synthesis of 1-Naphthylamine-5-sulfonic Acid and Its Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. (1995). Youngstown State University. Retrieved from [Link]

-

friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 384-393. Retrieved from [Link]

-

1-Bromonaphthalene. (n.d.). PubChem. Retrieved from [Link]

-

SUPPORTING INFORMATION FOR. (n.d.). Retrieved from [Link]

-

The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]

-

Strategies for the Synthesis of Functional Naphthalene Diimides. (n.d.). AMiner. Retrieved from [Link]

-

Mass spectra of products and fragments from naphthalene formed in... (n.d.). ResearchGate. Retrieved from [Link]

-

Robinson annulation. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

1-Naphthylamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Calculated IR absorption spectra for neutral naphthalene (C 10 H 8 ),... (n.d.). ResearchGate. Retrieved from [Link]

- CN101704758A - Method for preparing 2-naphthylamine. (n.d.). Google Patents.

-

What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. (n.d.). Vedantu. Retrieved from [Link]

- CN101973894A - Method for producing alpha naphthylamine by reduction of sulfur and caustic soda. (n.d.). Google Patents.

-

INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]

-

1-Bromonaphthalene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

The infra-red spectra of naphthalene derivatives in the 2000−1650 cm−1 region—II. 1,5. (n.d.). Semantic Scholar. Retrieved from [Link]

-

(PDF) High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. (2020, August 31). Retrieved from [Link]

-

One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Mass chromatograms of naphthalene group compounds recorded for extracts... (n.d.). ResearchGate. Retrieved from [Link]

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Clemmensen reduction. (n.d.). Wikipedia. Retrieved from [Link]

-

FIG. 1. General decomposition channels of the naphthalene molecular ion... (n.d.). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Enantioselective annulation of enals with 2-naphthols by triazolium salts derived from l-phenylalanine. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Buchwald–Hartwig amination with alkylamines.[a]. (n.d.). ResearchGate. Retrieved from [Link]

-

23.12 The Robinson Annulation Reaction. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Mid-IR Spectra of Naphthalene in H 2 O. (n.d.). The Astrophysics & Astrochemistry Laboratory. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

21.9 Robinson Annulation | Organic Chemistry. (2021, April 26). YouTube. Retrieved from [Link]

Sources

- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenanthrene synthesis [quimicaorganica.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]

- 8. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]

- 9. vpscience.org [vpscience.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Bromonaphthalene(90-11-9) 13C NMR spectrum [chemicalbook.com]

- 14. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 15. Robinson annulation - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Naphthylamine preparation and uses | PPTX [slideshare.net]

An In-Depth Technical Guide to the Electronic Structure and Aromaticity of Naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon (PAH), serves as a foundational scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and aromatic character are central to its reactivity, stability, and utility as a versatile building block. This guide provides a comprehensive exploration of the electronic structure and aromaticity of naphthalene, synthesizing theoretical models with experimental evidence. We delve into the valence bond and molecular orbital theories to describe its π-electron system, apply Hückel's rule to confirm its aromaticity, and examine structural and spectroscopic data that validate these concepts. Furthermore, we present standardized protocols for experimental and computational characterization and discuss the implications of these properties in the context of drug design and development.

Introduction: The Significance of the Naphthalene Core

Naphthalene is a white, crystalline solid composed of two fused benzene rings.[4] This fusion creates a rigid, planar π-conjugated system that is more reactive than benzene yet retains significant aromatic stability.[5] Its structure is a recurring motif in numerous natural products and synthetic compounds, including a variety of FDA-approved drugs such as propranolol (a beta-blocker), naproxen (an anti-inflammatory agent), and terbinafine (an antifungal).[1][6] Understanding the nuanced electronic landscape of the naphthalene core is therefore critical for professionals engaged in rational drug design, as these properties govern molecular interactions, metabolic stability, and therapeutic efficacy.[2] This guide aims to provide the authoritative grounding necessary to leverage these principles in a research and development setting.

Theoretical Framework of Naphthalene's Electronic Structure

The electronic characteristics of naphthalene can be rationalized through two complementary theoretical models: Valence Bond Theory and Molecular Orbital Theory.

Valence Bond Theory: The Concept of Resonance

Valence Bond Theory describes the delocalized π-electron system of naphthalene as a resonance hybrid of multiple contributing structures. Naphthalene has three primary resonance structures that significantly contribute to its overall electronic distribution.[7][8]

One structure can be envisioned as two distinct, fused benzene rings, while the other two depict a 10-pi-electron annulene system.[7] This resonance model is crucial for understanding one of naphthalene's key structural features: its non-uniform bond lengths. Unlike benzene, where all C-C bonds are identical, naphthalene's bonds vary in length.[4][9] An analysis of the three resonance structures reveals that the bond between C1 and C2 (C1–C2) possesses more double-bond character (it is a double bond in two of the three structures) than the C2–C3 bond (a double bond in only one structure).[7][10][11] This prediction is confirmed by experimental data.

Caption: The three main resonance structures of naphthalene and its hybrid representation.

Molecular Orbital (MO) Theory: The π-Electron System

A more quantitative picture of naphthalene's electronic structure is provided by Molecular Orbital (MO) theory. Each of the 10 carbon atoms in naphthalene is sp² hybridized, leaving a perpendicular p-orbital on each carbon.[8][12] The linear combination of these 10 atomic p-orbitals generates 10 π molecular orbitals: five bonding (π) and five anti-bonding (π*) orbitals.[8][13]

The 10 π-electrons of naphthalene fill the five bonding molecular orbitals, leaving the anti-bonding orbitals empty in the ground state.[13][14] This complete filling of all bonding orbitals is a key source of naphthalene's aromatic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energy gap and spatial distribution are critical for predicting the molecule's reactivity and spectroscopic properties.[15][16] For instance, electrophilic attacks on naphthalene preferentially occur at the C1 (alpha) position, a fact that can be rationalized by the higher electron density of the HOMO at this position.[16]

Caption: Simplified MO energy level diagram for the π-system of naphthalene.

Aromaticity: The Core of Naphthalene's Stability

Hückel's Rule

Hückel's rule is a primary determinant of aromaticity. A compound is considered aromatic if it meets the following criteria:

-

It is cyclic.

-

It is planar.

-

It is fully conjugated.

-

It contains (4n+2) π-electrons, where 'n' is a non-negative integer.[14]

Naphthalene satisfies all these conditions. It is a bicyclic, planar molecule with a continuous ring of sp² hybridized carbon atoms.[12] It possesses 10 π-electrons, which fits the Hückel rule for n=2 (4(2)+2 = 10).[12][17]

Resonance Energy

The enhanced stability of an aromatic compound compared to a hypothetical, non-aromatic analogue is quantified as its resonance energy. The experimental resonance energy of naphthalene is approximately 61 kcal/mol (255 kJ/mol).[18][19] While substantial, this is less than twice the resonance energy of benzene (36 kcal/mol).[18][20] The resonance energy per ring in naphthalene (approx. 30.5 kcal/mol) is lower than that of benzene, indicating that the fusion of the rings results in a slight decrease in aromatic stabilization per ring.[10][20]

Table 1: Comparison of Resonance Energies

| Compound | Total Resonance Energy (kcal/mol) | Number of Rings | Resonance Energy per Ring (kcal/mol) |

|---|---|---|---|

| Benzene | 36[18][20] | 1 | 36.0 |

| Naphthalene | 61[18][19] | 2 | 30.5[20][21] |

Structural and Spectroscopic Evidence

Bond Lengths: As predicted by valence bond theory, X-ray diffraction studies confirm that the C-C bond lengths in naphthalene are not uniform.[4][5] The C1–C2 bond is shorter (approx. 1.36-1.37 Å) than the C2–C3 bond (approx. 1.41-1.42 Å), reflecting greater double-bond character for the former.[4][5][9] This partial bond fixation is a hallmark of polycyclic aromatic systems.

Table 2: Experimental Bond Lengths in Naphthalene

| Bond | Typical Length (Å) | Predominant Character |

|---|---|---|

| C1—C2 | 1.36 - 1.37[4][9] | More double-bond like (double in 2 of 3 resonance forms)[10][11] |

| C2—C3 | 1.41 - 1.42[4][9] | More single-bond like (double in 1 of 3 resonance forms)[10][11] |

| C9—C10 | ~1.42[4] | More single-bond like |

NMR Spectroscopy: In a magnetic field, the delocalized π-electrons of an aromatic system create a "ring current." This current deshields the external protons, causing them to resonate at a high chemical shift (downfield) in a ¹H NMR spectrum. The aromatic protons of naphthalene typically appear in the range of δ 7.4-7.9 ppm, which is characteristic of aromatic compounds.[15]

UV-Vis Spectroscopy: The conjugated π-system of naphthalene gives rise to characteristic electronic transitions that can be observed in its UV-Vis absorption spectrum. Naphthalene exhibits strong absorption bands in the ultraviolet region, which are indicative of its extended π-electron network.[22][23]

Experimental and Computational Protocols for Characterization

Verifying the electronic structure and aromaticity of naphthalene and its derivatives relies on a combination of spectroscopic and computational methods.

Protocol: ¹H NMR Spectroscopy for Aromaticity Assessment

This protocol outlines the acquisition of a standard ¹H NMR spectrum to confirm the aromatic nature of a naphthalene derivative.

-

Sample Preparation: Dissolve 5-10 mg of the naphthalene analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid overlapping signals.[24]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[24]

-

Shimming: The magnetic field homogeneity is optimized by a process called "shimming." This is crucial for obtaining sharp, well-resolved resonance signals.[24]

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical acquisition times are a few seconds, with multiple scans averaged to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. The resulting spectrum should show signals in the aromatic region (typically δ 7-9 ppm). Integration of the signals should correspond to the number of protons on the naphthalene core.

Caption: Standard workflow for acquiring and analyzing an NMR spectrum.

Computational Chemistry: Quantifying Aromaticity

Modern computational methods provide powerful tools for probing electronic structure.

-

Methodology: Density Functional Theory (DFT) is a widely used method for calculating the electronic properties of molecules like naphthalene.[15][25][26] Functionals such as B3LYP combined with a suitable basis set (e.g., 6-31G*) can provide accurate geometries, molecular orbital energies, and magnetic properties.[23]

-

Geometry Optimization: The first step is to perform a geometry optimization to find the lowest energy structure of the molecule. This allows for the theoretical calculation of bond lengths and angles for comparison with experimental data.[27]

-

Molecular Orbital Analysis: Following optimization, the molecular orbitals (HOMO, LUMO, etc.) can be calculated and visualized. This provides direct insight into the π-system and sites of reactivity.[15]

-

Aromaticity Indices: Aromaticity can be quantified using computational indices. Nucleus-Independent Chemical Shift (NICS) is a popular method. A probe atom is placed at the center of the ring, and its magnetic shielding is calculated. A negative NICS value is indicative of a diatropic ring current and, therefore, aromaticity.[28]

Implications for Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry.[1] Its rigid, planar geometry provides a well-defined framework for orienting functional groups to interact with biological targets. Its electronic properties are key to this utility:

-

Pharmacophore Scaffolding: The naphthalene core acts as a bioisostere for other aromatic systems, like indole, allowing for the fine-tuning of pharmacological properties.

-

Drug-Receptor Interactions: The delocalized π-electron system can participate in crucial π-π stacking and cation-π interactions with amino acid residues in protein binding pockets.

-

Metabolic Tuning: The reactivity of the naphthalene ring can be modulated through substitution. Electron-donating or -withdrawing groups can be introduced to alter its susceptibility to metabolic enzymes (e.g., cytochrome P450s), thereby optimizing the pharmacokinetic profile of a drug candidate.[2]

Conclusion

The electronic structure and aromaticity of naphthalene are deeply interconnected phenomena that define its chemical identity and utility. A combination of Valence Bond and Molecular Orbital theories provides a robust framework for understanding its delocalized 10-π-electron system. This theoretical understanding is strongly corroborated by a wealth of experimental evidence, from the non-uniform bond lengths determined by X-ray crystallography to the characteristic signals observed in NMR and UV-Vis spectroscopy. For scientists in drug discovery and materials science, a firm grasp of these core principles is essential for the rational design of novel molecules that leverage the unique and powerful properties of the naphthalene scaffold.

References

-

Supplemental Topics - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

-

Draw the three resonance structures of naphthalene. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Resonance energy of naphthalene. (2023, January 18). Brainly.in. Retrieved from [Link]

-

Lipari, N. O., & Duke, C. B. (1975). The electronic structure of polyacenes: Naphthalene through pentacene. The Journal of Chemical Physics, 63(5), 1768–1774. [Link]

-

Fedorov, I. A., Zhuravlev, Y. N., & Berveno, V. P. (2011). Electronic structure and chemical bond in naphthalene and anthracene. RSC Advances, 1(4), 5679-5686. [Link]

-

Polycyclic Aromatic Compounds. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

-

Using Huckel's rule, prove that Naphthalene is aromatic. (n.d.). Vedantu. Retrieved from [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry, 161, 228-252. [Link]

-

Naphthalene Hückel's Rule Aromaticity. (2026, January 1). CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]

-

Polycyclic Aromatic Hydrocarbons. (2019, December 30). Chemistry LibreTexts. Retrieved from [Link]

-

Rzepa, H. S. (2015, July 18). The structure of naphthalene: 1890-1925, and a modern twist. Henry Rzepa's Blog. Retrieved from [Link]

-

Naphthalene in Pharmaceutical Synthesis: A Key Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Importance of Refined Naphthalene in Pharmaceutical Synthesis. (n.d.). Logic Thinker AI. Retrieved from [Link]

-

File:Naphthalene resonance structure.svg. (n.d.). Wikimedia Commons. Retrieved from [Link]

-

What is the aromaticity of naphthalene? (2017, December 23). Quora. Retrieved from [Link]

-

Polycyclic Aromatic Compounds. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Using Huckel's rule, prove that Naphthalene is aromatic. (2025, March 11). askIITians. Retrieved from [Link]

-

Which is the most stable resonating structure of naphthalene and why? (2020, November 9). Chemistry Stack Exchange. Retrieved from [Link]

-

Fedorov, I. A., et al. (2025, August 10). Electronic structure and chemical bond in naphthalene and anthracene. ResearchGate. Retrieved from [Link]

-

Bond lengths and bond angles for naphthalene in the ground state... (n.d.). ResearchGate. Retrieved from [Link]

-

Naphthalene. (n.d.). Intermediate Organic Chemistry. Retrieved from [Link]

-

Naphthalene. (n.d.). Scribd. Retrieved from [Link]

-

Kareem, R. O., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. Retrieved from [Link]

-

Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). Retrieved from [Link]

-

Resonance energy per benzene ring decreases in the class 11 chemistry JEE_Main. (n.d.). Retrieved from [Link]

-

Why is naphthalene less stable than benzene according to per benzene ring? (2017, March 8). Chemistry Stack Exchange. Retrieved from [Link]

-

Which benzoids have highest resonance energy? Benzene, naphthalene, an. (2019, September 12). askIITians. Retrieved from [Link]

-

Tutorial: Display of Orbitals and Molecular Surfaces. (n.d.). UC Santa Barbara. Retrieved from [Link]

-

Excited-State Aromaticity Reversals in Naphthalene and Anthracene. (2023, April 3). ACS Publications. Retrieved from [Link]

-

Resonance structure of Naphthalene. (2021, March 19). YouTube. Retrieved from [Link]

-

Coulson, C. A., et al. (1951). Bond lengths in naphthalene and anthracene. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 207(1089), 306-320. [Link]

-

Geometrical structure of benzene and naphthalene: Ultrahigh-resolution laser spectroscopy and ab initio calculation. (2011, August 2). The Journal of Chemical Physics. [Link]

-

Exploration of relative π-electron localization in naphthalene aromatic ring by C−H∙∙∙π interactions... (n.d.). ResearchGate. Retrieved from [Link]

-

Naphthalene. (n.d.). Wikipedia. Retrieved from [Link]

-

Bond lengths in naphthalene. (2018, August 11). Chemistry Stack Exchange. Retrieved from [Link]

-

Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials... (2024, October 21). RSC Publishing. Retrieved from [Link]

-

Computational Study on the Characteristics of the Interaction in Naphthalene···(H2X)n=1,2 (X = O, S) Clusters. (n.d.). ACS Publications. Retrieved from [Link]

-

How much aromatic naphthalene and graphene are? (n.d.). ChemRxiv. Retrieved from [Link]

-

Surface functionalization with nonalternant aromatic compounds: a computational study of azulene and naphthalene on Si(001). (2021, August 5). ResearchGate. Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (n.d.). MDPI. Retrieved from [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. (2025, July 4). Journal of Education and Scientific Studies. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. File:Naphthalene resonance structure.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. naphthalene [intermediateorgchemistry.co.uk]

- 6. lifechemicals.com [lifechemicals.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Naphthalene - Wikipedia [en.wikipedia.org]

- 10. Supplemental Topics [www2.chemistry.msu.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Using Huckels rule prove that Naphthalene is aroma class 11 chemistry CBSE [vedantu.com]

- 15. jaoc.samipubco.com [jaoc.samipubco.com]

- 16. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 17. letstalkacademy.com [letstalkacademy.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Which benzoids have highest resonance energy?Benzene, naphthalene, an - askIITians [askiitians.com]

- 20. Resonance energy per benzene ring decreases in the class 11 chemistry JEE_Main [vedantu.com]

- 21. brainly.in [brainly.in]

- 22. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Electronic structure and chemical bond in naphthalene and anthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.aip.org [pubs.aip.org]

- 28. pubs.acs.org [pubs.acs.org]

The Dissolution of Naphthalene: A Technical Guide to Solubility in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of naphthalene in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a deep understanding of the principles and practical aspects of naphthalene's dissolution behavior. We will explore the theoretical underpinnings of solubility, present curated quantitative data, and detail the experimental methodologies for its determination, ensuring a robust and validated understanding of this fundamental property.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid crystalline substance like naphthalene in a liquid solvent is governed by a delicate balance of intermolecular forces and the thermodynamics of the system. The principle of "like dissolves like" serves as a useful heuristic, but a more rigorous understanding requires an examination of the energetics involved.[1]

Naphthalene is a nonpolar, aromatic hydrocarbon.[2] Its molecular structure, consisting of two fused benzene rings, results in electron density being evenly distributed across the molecule. Consequently, the primary intermolecular forces holding naphthalene molecules together in their crystalline lattice are London dispersion forces.[3] These are relatively weak, transient attractions arising from temporary fluctuations in electron distribution.[3]

For dissolution to occur, the energy required to overcome these solute-solute interactions (lattice energy) and the solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. In the case of naphthalene, dissolution is most favorable in nonpolar or weakly polar organic solvents where the intermolecular forces are of a similar nature and magnitude.

The process can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the bonds holding the naphthalene molecules in the crystal lattice.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the naphthalene molecule interacts with the solvent molecules.

The overall enthalpy of the solution is the sum of the energy changes in these three steps. Dissolution is favored when the net enthalpy change is small or negative, and the entropy of the system increases significantly upon mixing.

The solubility of naphthalene generally increases with temperature.[2] This indicates that the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved state.

Quantitative Solubility Data of Naphthalene

The following table summarizes the mole fraction solubility (x) of naphthalene in a range of organic solvents at various temperatures. This data has been compiled from peer-reviewed literature and critically evaluated sources.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Reference |

| Methanol | 274.0 | 0.0107 | [4] |

| 286.7 | 0.0163 | [4] | |

| 299.5 | 0.0255 | [4] | |

| 310.6 | 0.0390 | [4] | |

| 329.9 | 0.102 | [4] | |

| Ethanol | 298.15 | Data not in g/100g | |

| n-Hexane | 298.0 | 0.1168 | [5] |

| Ethyl Acetate | 278.15 | 0.1345 | [6] |

| 288.15 | 0.1923 | [6] | |

| 298.15 | 0.2667 | [6] | |

| 308.15 | 0.3612 | [6] | |

| 318.15 | 0.4795 | [6] | |

| Acetone | 278.15 | 0.1601 | [6] |

| 288.15 | 0.2298 | [6] | |

| 298.15 | 0.3195 | [6] | |

| 308.15 | 0.4332 | [6] | |

| 318.15 | 0.5749 | [6] | |

| Isobutyl Acetate | 278.15 | 0.1265 | [6] |

| 288.15 | 0.1812 | [6] | |

| 298.15 | 0.2523 | [6] | |

| 308.15 | 0.3431 | [6] | |

| 318.15 | 0.4578 | [6] | |

| n-Butyric Acid | 278.15 | 0.0456 | [6] |

| 288.15 | 0.0689 | [6] | |

| 298.15 | 0.1012 | [6] | |

| 308.15 | 0.1456 | [6] | |

| 318.15 | 0.2067 | [6] | |

| N-Methyl Pyrrolidone | 278.15 | 0.1987 | [6] |

| 288.15 | 0.2765 | [6] | |

| 298.15 | 0.3743 | [6] | |

| 308.15 | 0.4956 | [6] | |

| 318.15 | 0.6432 | [6] | |

| N,N-Dimethylformamide | 278.15 | 0.1899 | [6] |

| 288.15 | 0.2654 | [6] | |

| 298.15 | 0.3601 | [6] | |

| 308.15 | 0.4778 | [6] | |

| 318.15 | 0.6221 | [6] | |

| Tetrahydrofuran | 278.15 | 0.1788 | [6] |

| 288.15 | 0.2511 | [6] | |

| 298.15 | 0.3432 | [6] | |

| 308.15 | 0.4589 | [6] | |

| 318.15 | 0.6011 | [6] |

Note: The solubility data can be modeled using semi-empirical equations such as the modified Apelblat equation and the λh equation to interpolate solubility at temperatures not explicitly measured.[6][7][8][9][10][11]

Experimental Determination of Solubility

The accurate determination of solubility is paramount for many applications. Several methods exist, with the choice depending on the properties of the solute and solvent, the desired accuracy, and the available equipment. The two most common methods for determining the equilibrium solubility of a solid in a liquid are the shake-flask (or isothermal saturation) method and the dynamic method.

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and directness.[12] The fundamental principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent at a constant temperature.

Causality in Experimental Choices:

-